Superior Kinase Selectivity Profile: Inhibition of VEGFR2 and Src in Addition to EGFR/HER2
Tesevatinib tosylate demonstrates potent inhibition of VEGFR2 (IC50 = 1.5 nM) and Src (IC50 = 10.3 nM), which are not significantly inhibited by the comparator EGFR inhibitors erlotinib and lapatinib . This multi-targeted profile provides potential advantages in anti-angiogenic and anti-metastatic activity that are absent from single-target EGFR inhibitors [1].
| Evidence Dimension | Kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | VEGFR2: 1.5 nM; Src: 10.3 nM |
| Comparator Or Baseline | Erlotinib (VEGFR2: >1000 nM; Src: not significantly inhibited); Lapatinib (VEGFR2: >1000 nM; Src: not significantly inhibited) |
| Quantified Difference | At least 667-fold greater potency against VEGFR2 |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This multi-kinase profile is critical for research models evaluating tumor angiogenesis and Src-driven resistance mechanisms, where erlotinib or lapatinib would be ineffective.
- [1] DrugBank. Tesevatinib (DB11973). Available at: https://go.drugbank.com/drugs/DB11973. Accessed 2026. View Source
